molecular formula C16H18N2O B6018404 4-butyl-N-3-pyridinylbenzamide

4-butyl-N-3-pyridinylbenzamide

Cat. No.: B6018404
M. Wt: 254.33 g/mol
InChI Key: KDHOWTVYQKITMO-UHFFFAOYSA-N
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Description

4-butyl-N-3-pyridinylbenzamide is a synthetic small molecule belonging to the class of N-pyridinylbenzamides, a scaffold recognized for its diverse biological activities and utility in pharmaceutical research. This high-purity compound is provided for research use only and is not intended for diagnostic or therapeutic applications. The N-pyridinylbenzamide structure is a privileged framework in medicinal chemistry. Structural analogs of this compound have demonstrated significant research value in modulating ion channels and targeting infectious diseases. For instance, closely related N-pyridinylbenzamides have been identified as potent openers of KCNQ2/Q3 potassium channels, which are critical regulators of neuronal excitability, making them a target of interest for research in epilepsy and pain . Furthermore, other derivatives within this chemical family have shown promising antimycobacterial activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis, highlighting the scaffold's relevance in infectious disease research . The specific biological profile of this compound is an area for ongoing investigation, but its structural similarity to these active compounds makes it a valuable chemical tool for probing biological mechanisms and exploring structure-activity relationships (SAR) in these fields. Researchers can utilize this compound in various in vitro assays to investigate its potential mechanisms of action, selectivity, and cellular activity. As with all compounds in this class, careful handling and adherence to safe laboratory practices are essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-3-5-13-7-9-14(10-8-13)16(19)18-15-6-4-11-17-12-15/h4,6-12H,2-3,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHOWTVYQKITMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 4 Butyl N 3 Pyridinylbenzamide

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a wealth of information regarding the functional groups present in a molecule and their respective chemical environments. These techniques are based on the principle that molecules vibrate at specific frequencies, which are characteristic of their structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For 4-butyl-N-3-pyridinylbenzamide, the FT-IR spectrum is expected to exhibit several characteristic peaks that confirm the presence of its key structural features.

The amide group gives rise to some of the most prominent bands in the IR spectrum. The N-H stretching vibration is typically observed in the range of 3500-3200 cm⁻¹. The exact position of this band can provide insights into the extent of hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear in the region of 1680-1630 cm⁻¹. The amide II band, a result of N-H bending and C-N stretching vibrations, is anticipated between 1570-1515 cm⁻¹.

The aromatic rings in the molecule will also produce characteristic signals. C-H stretching vibrations of the benzene (B151609) and pyridine (B92270) rings are expected to appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (para-disubstituted) and the pyridine ring (3-substituted) will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The butyl group will contribute signals corresponding to aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range). Bending vibrations for the CH₂ and CH₃ groups are expected in the 1470-1370 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350-3250N-H StretchAmide
~3100-3000C-H StretchAromatic (Benzene, Pyridine)
~2955C-H Asymmetric Stretch-CH₃ (Butyl)
~2925C-H Asymmetric Stretch-CH₂ (Butyl)
~2870C-H Symmetric Stretch-CH₃ (Butyl)
~2855C-H Symmetric Stretch-CH₂ (Butyl)
~1670-1650C=O Stretch (Amide I)Amide
~1600, ~1580, ~1500C=C StretchAromatic (Benzene, Pyridine)
~1550-1530N-H Bend, C-N Stretch (Amide II)Amide
~1465C-H Bend-CH₂ (Butyl)
~1380C-H Bend-CH₃ (Butyl)
~840C-H Out-of-plane Bendp-disubstituted Benzene

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information.

The C=O stretching of the amide group, while strong in the IR, will likely be a weaker band in the Raman spectrum. Conversely, the aromatic C=C stretching vibrations of the benzene and pyridine rings are expected to produce strong and sharp bands in the Raman spectrum, typically in the 1620-1580 cm⁻¹ region. The symmetric "breathing" modes of the aromatic rings are also characteristic and often strong in Raman spectra. The aliphatic C-H stretching and bending vibrations of the butyl group will also be present but are generally weaker than the aromatic signals.

Table 2: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3070C-H StretchAromatic (Benzene, Pyridine)
~2930C-H StretchAliphatic (Butyl)
~1610C=C StretchAromatic (Benzene, Pyridine)
~1590C=C StretchAromatic (Benzene, Pyridine)
~1030Ring Breathingp-disubstituted Benzene
~1000Ring BreathingPyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their neighboring protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the butyl group, the para-substituted benzene ring, and the 3-substituted pyridine ring.

The protons of the butyl group are expected in the upfield region of the spectrum. The terminal methyl (CH₃) protons would appear as a triplet around 0.9 ppm. The two methylene (B1212753) (CH₂) groups adjacent to the methyl and the aromatic ring would appear as multiplets in the range of 1.3-2.7 ppm.

The protons of the para-substituted benzene ring would appear as two doublets in the aromatic region (typically 7.0-8.5 ppm). The protons ortho to the carbonyl group are expected to be more downfield than those ortho to the butyl group due to the electron-withdrawing nature of the amide.

The protons of the 3-substituted pyridine ring will also appear in the aromatic region and will have characteristic chemical shifts and coupling constants. The proton at the 2-position of the pyridine ring is expected to be the most downfield due to its proximity to the nitrogen atom and the amide linkage. The protons at the 4, 5, and 6-positions will exhibit complex splitting patterns due to their mutual couplings. The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.80d1HPyridine H-2
~8.45dd1HPyridine H-6
~8.30ddd1HPyridine H-4
~7.85d2HBenzene H-2', H-6'
~7.40dd1HPyridine H-5
~7.30d2HBenzene H-3', H-5'
~2.65t2H-CH₂-Ar
~1.60m2H-CH₂-CH₂-Ar
~1.35m2H-CH₂-CH₃
~0.95t3H-CH₃
~8.5-10.0br s1HN-H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of 165-170 ppm. The carbons of the aromatic rings will appear in the 120-150 ppm region. The quaternary carbons of the benzene ring (C-1' and C-4') and the pyridine ring (C-3 and the carbon attached to the amide nitrogen) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbons of the butyl group will appear in the upfield region, typically between 10-40 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~166C=O (Amide)
~148Pyridine C-2
~145Pyridine C-6
~144Benzene C-4'
~136Pyridine C-4
~135Benzene C-1'
~129Benzene C-2', C-6'
~128Benzene C-3', C-5'
~124Pyridine C-5
~138Pyridine C-3
~35-CH₂-Ar
~33-CH₂-CH₂-Ar
~22-CH₂-CH₃
~14-CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. sdsu.edu For this compound, cross-peaks would be expected between the adjacent protons in the butyl chain (e.g., between the methyl and the adjacent methylene, and between the two pairs of methylene protons). sdsu.edu It would also show correlations between the coupled protons on the pyridine ring and the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. science.govyoutube.com This experiment would be crucial for definitively assigning the ¹³C signals for all the protonated carbons by correlating them to their attached protons, whose assignments are often more straightforward. science.govyoutube.com For instance, the carbon signal at ~35 ppm would show a cross-peak with the proton signal at ~2.65 ppm, confirming its assignment to the benzylic methylene group. science.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. science.govyoutube.com This technique is particularly useful for establishing the connectivity between different fragments of the molecule and for assigning quaternary carbons. science.govyoutube.com For example, correlations would be expected from the amide proton (N-H) to the carbonyl carbon and to the C-2 and C-4 carbons of the pyridine ring. The protons on the benzene ring ortho to the carbonyl group (H-2', H-6') would show a correlation to the carbonyl carbon, confirming the attachment of the 4-butylbenzoyl group to the amide nitrogen.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby providing a definitive confirmation of the structure of this compound.

Table 5: Key Predicted HMBC Correlations for this compound

Proton (¹H)Correlated Carbons (¹³C)
Pyridine H-2C=O, Pyridine C-4, Pyridine C-6
Pyridine H-4Pyridine C-2, Pyridine C-5, Pyridine C-6
Benzene H-2', H-6'C=O, Benzene C-4'
-CH₂-ArBenzene C-3', C-5', Benzene C-4'
N-HC=O, Pyridine C-2, Pyridine C-4

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In the case of this compound, electron ionization mass spectrometry would lead to the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) would confirm the compound's molecular weight.

The fragmentation of this compound under mass spectrometric conditions is expected to follow predictable pathways characteristic of N-substituted benzamides. researchgate.net The primary fragmentation would likely involve cleavage of the amide bond, which is a common fragmentation pathway for amides. researchgate.netlibretexts.org This could result in the formation of a benzoyl cation and a pyridinylamino radical, or a pyridinylaminyl cation and a benzoyl radical.

A representative table of potential mass spectrometric fragments for this compound is presented below. This data is illustrative and based on established fragmentation principles for similar chemical structures.

Fragment Ion Proposed Structure m/z (Illustrative) Relative Abundance (Illustrative)
[M]⁺•[C₁₆H₁₈N₂O]⁺•254Moderate
[M - C₃H₇]⁺[C₁₃H₁₁N₂O]⁺211High
[C₇H₅O]⁺Benzoyl cation105High
[C₅H₄N]⁺Pyridyl cation78Moderate
[C₄H₉]⁺Butyl cation57Moderate

This table is for illustrative purposes and the actual mass spectrum may vary based on experimental conditions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the packing of this compound molecules in its crystal lattice.

The molecular architecture of this compound features several key functional groups that are likely to dictate its solid-state structure. The amide linkage provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are prime sites for forming strong intermolecular hydrogen bonds. These hydrogen bonds could link molecules into chains, dimers, or more complex three-dimensional networks. researchgate.net

Furthermore, the presence of two aromatic rings, the phenyl and pyridyl groups, introduces the possibility of π-π stacking interactions. These non-covalent interactions, where the electron clouds of adjacent aromatic rings overlap, can significantly influence the crystal packing. The butyl group, being flexible, may adopt various conformations to optimize packing efficiency.

An illustrative table of potential crystallographic data for this compound is provided below. It is important to note that this data is hypothetical, as specific crystallographic studies for this compound are not publicly available.

Parameter Illustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)16.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1335
Z4

This table is for illustrative purposes and actual crystallographic data would need to be determined experimentally.

Mechanistic Investigations of Biological Activities Associated with 4 Butyl N 3 Pyridinylbenzamide Analogs

Modulation of Neuronal and Motivational Pathways

The structural features of 4-butyl-N-3-pyridinylbenzamide analogs, particularly the presence of the pyridinylbenzamide core, have led researchers to investigate their effects on the central nervous system. This exploration has centered on their potential to influence pathways that govern mood, motivation, and reward.

Reversal of Aversive Responses and Hedonic Valence

While direct studies on this compound's effect on aversive responses and hedonic valence are not extensively documented in publicly available literature, research on structurally similar compounds provides some insights. Dopamine (B1211576) D3 receptor antagonists and partial agonists, which can share structural motifs with the pyridinylbenzamide scaffold, have been shown to modulate drug-seeking behaviors. nih.gov The investigation of such compounds in animal models of addiction suggests a potential role in altering the rewarding effects of substances of abuse. nih.gov However, a direct correlation between these findings and the specific actions of this compound on aversive or hedonic states requires further dedicated research.

Investigation of Impact on Neurotransmitter Systems (e.g., Dopamine Release)

The primary focus of neuropharmacological research into pyridinylbenzamide analogs has been their interaction with the dopamine system. Specifically, certain analogs have been identified as potent ligands for the dopamine D3 receptor. nih.gov The dopamine D3 receptor is implicated in a variety of neurological and psychiatric conditions, and its modulation can impact dopamine-related signaling.

Heterocyclic analogs of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, which incorporate a pyridinylbenzamide-like moiety, have been synthesized and evaluated for their affinity and selectivity for dopamine D3 receptors. nih.govresearchgate.net These studies are crucial in understanding the structure-activity relationships that govern the interaction with dopamine receptors. For instance, variations in the substituent groups on the phenyl and pyridine (B92270) rings can significantly alter binding affinity and selectivity. mdpi.com The development of such selective ligands is a key step in creating tools to probe the function of the D3 receptor and to develop potential therapeutics for conditions like substance use disorders. nih.gov

The table below presents data on the binding affinities of some N-phenylpiperazine analogs at dopamine D2 and D3 receptors, illustrating the impact of structural modifications on receptor selectivity. mdpi.com

CompoundD2 Ki (nM)D3 Ki (nM)D3 vs D2 Selectivity
6a 25701.41831
6b 4603.2144
6c 12901.9679
7a 34702.51390
7b 6204.3144
7c 15402.6592

Data sourced from MDPI mdpi.com

Potential Interactions with Ion Channels (e.g., Kv Channels)

Currently, there is a lack of specific research in the public domain detailing the interactions between this compound or its close analogs and ion channels such as voltage-gated potassium (Kv) channels. While ion channels are critical targets in neuropharmacology, the focus of research on this particular chemical scaffold has been directed elsewhere.

Enzyme Inhibition Profiling

In addition to their effects on neuronal receptors, pyridinylbenzamide-based structures have been investigated for their ability to inhibit specific enzymes that are key targets in various diseases, particularly in oncology.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition Mechanisms

Nicotinamide phosphoribosyltransferase (NAMPT) is a crucial enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for anticancer drug development. nih.gov

Inhibitors of NAMPT that feature a pyridinylbenzamide-like scaffold have been designed and synthesized. nih.govnih.gov A "scaffold morphing" approach has led to the identification of 3-pyridyl azetidine (B1206935) ureas as potent NAMPT inhibitors. nih.govnih.gov The mechanism of these inhibitors involves binding to the enzyme and blocking its catalytic activity, thereby depleting cellular NAD+ levels and leading to cancer cell death. nih.gov Structure-based drug design, utilizing X-ray crystallography, has been instrumental in optimizing the interaction between these inhibitors and the NAMPT active site. novartis.com This has led to the development of compounds with excellent in vitro potency. novartis.com

The table below shows the NAMPT inhibitory activity of a series of 3-pyridyl azetidine urea (B33335) analogs. nih.gov

CompoundNAMPT IC50 (nM)A2780 Cell IC50 (nM)
3 2.73.3
21 0.41.1
22 0.91.3
27 0.30.8

Data sourced from PMC nih.gov

Bruton Tyrosine Kinase (BTK) Inhibition Pathways

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies. nih.gov The development of BTK inhibitors has revolutionized the treatment of these cancers. nih.gov

While a direct study of this compound as a BTK inhibitor is not prominent, the broader chemical space of kinase inhibitors includes scaffolds that bear resemblance to its structure. The design of BTK inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase. Many approved BTK inhibitors form a covalent bond with a cysteine residue (Cys481) in the active site, leading to irreversible inhibition. nih.gov However, the development of non-covalent inhibitors is also an active area of research to overcome resistance mechanisms. nih.gov The pyrimidine (B1678525) scaffold, which can be considered related to the pyridine moiety in the target compound, is a common feature in many dual-target kinase inhibitors. nih.gov

The following table presents the inhibitory concentrations (IC50) of various BTK inhibitors, highlighting the potency that can be achieved with different chemical scaffolds. rsc.org

CompoundBTK IC50 (nM)B-cell proliferation IC50 (nM)
8 29.9284
Ibrutinib 1.910.7
Acalabrutinib 3.8Not Reported
Zanubrutinib <11.6

Data for compound 8 sourced from RSC Publishing rsc.org, other data is for reference.

TrkA Kinase Inhibition via Allosteric Binding

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Dysregulation of TrkA signaling has been implicated in various pathological conditions, including pain and cancer. The development of small molecule inhibitors of TrkA is therefore an area of intense research. While many inhibitors target the ATP-binding site of the kinase (orthosteric inhibitors), achieving selectivity over other closely related kinases like TrkB and TrkC has been a significant challenge.

A promising strategy to overcome this selectivity issue is the development of allosteric inhibitors, which bind to a site distinct from the active site, often leading to higher specificity. Research has led to the discovery of a series of potent and selective allosteric inhibitors of TrkA. nih.govresearchgate.net These inhibitors bind to a unique allosteric pocket located behind the ATP-binding site. This pocket is formed by a distinctive "FFF motif" involving three phenylalanine residues (Phe575, Phe589, and Phe669), a feature present in only a few kinases, including the Trk family. researchgate.net

The binding of these allosteric inhibitors stabilizes an inactive conformation of the TrkA kinase, thereby preventing its activation. inrae.frnih.gov This mechanism of action allows for high potency and selectivity for TrkA over TrkB and TrkC. For instance, a candidate compound from one such series, compound 23, demonstrated excellent potency and selectivity in preclinical studies. nih.govresearchgate.net The discovery of these allosteric inhibitors opens up new avenues for the development of targeted therapies for diseases driven by TrkA signaling.

Receptor Modulation and Antagonism/Agonism Studies

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat, protons, and certain endogenous lipids. It is a key player in the perception of pain. High-throughput screening of compound libraries has revealed that N-pyridyl-3-benzamide derivatives can act as modulators of the human TRPV1 receptor.

Specifically, a series of N-pyridyl-3-benzamides were identified as low micromolar agonists of the human TRPV1 receptor. Further synthetic exploration of this chemical scaffold led to a significant discovery: the transition to N-quinolin-3-yl-benzamides resulted in compounds that act as potent low nanomolar antagonists of human TRPV1. nih.gov This switch from agonistic to antagonistic activity with a relatively minor structural modification highlights the sensitivity of the TRPV1 receptor to the chemical features of its ligands. The development of potent and selective TRPV1 antagonists is a promising approach for the management of chronic pain conditions.

Compound ClassActivity on hTRPV1Potency
N-pyridyl-3-benzamidesAgonistLow micromolar
N-quinolin-3-yl-benzamidesAntagonistLow nanomolar

This table summarizes the modulatory effects of N-pyridyl-3-benzamide and N-quinolin-3-yl-benzamide derivatives on the human Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT4 receptor)

The serotonin (5-hydroxytryptamine, 5-HT) system is a major neurotransmitter system involved in a wide range of physiological and pathological processes. The 5-HT4 receptor, a G-protein coupled receptor, has emerged as a therapeutic target for gastrointestinal disorders and cognitive dysfunction. Benzamide (B126) derivatives have been extensively investigated for their interaction with serotonin receptors.

Research has shown that certain benzamide derivatives can act as agonists at the 5-HT4 receptor. For example, compounds like zacopride (B1682363) and cisapride (B12094) have been shown to stimulate corticosteroid secretion in frog adrenocortical cells through a 5-HT4 receptor-mediated mechanism that involves the activation of adenylyl cyclase. nih.gov Furthermore, structure-activity relationship studies on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have identified derivatives with high affinity for the 5-HT4 receptor. nih.gov

Interestingly, some benzamide analogs exhibit dual activity, acting as both 5-HT4 receptor agonists and 5-HT3 receptor antagonists. The table below presents the binding affinities (Ki values) of several benzamide compounds for both human 5-HT3 and 5-HT4 receptors. nih.gov This dual activity can be advantageous in certain therapeutic contexts.

Compoundh5-HT3 Receptor Ki (nM)h5-HT4 Receptor Ki (nM)
YM-53389>10,00054.6
Cisapride68441.5
Renzapride7.64115
Zacopride0.38373

This table displays the binding affinities of various benzamide derivatives for human 5-HT3 and 5-HT4 receptors, highlighting their varying selectivity profiles.

Anti-virulence Strategies in Bacterial Pathogenesis

The rise of antibiotic resistance has necessitated the development of alternative therapeutic strategies to combat bacterial infections. One such approach is to target bacterial virulence, aiming to disarm the pathogen rather than kill it, which may exert less selective pressure for the development of resistance.

Quorum Sensing Inhibition (QSI) in Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)

Pseudomonas aeruginosa is a Gram-negative opportunistic pathogen that utilizes a cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. The QS systems in P. aeruginosa, primarily the las and rhl systems, rely on the production and detection of small signaling molecules called acyl-homoserine lactones (AHLs).

Disruption of these QS systems is a promising anti-virulence strategy. Research has identified various small molecules that can interfere with QS in P. aeruginosa. While direct studies on this compound are limited in this context, the broader class of N-acyl cyclopentylamides has been shown to inhibit QS. For instance, N-decanoyl cyclopentylamide (C10-CPA) was found to be a potent inhibitor of both the las and rhl systems in P. aeruginosa PAO1. nih.gov This inhibition is thought to occur through interference with the interaction between the response regulators (LasR and RhlR) and their cognate autoinducers.

Inhibition of Bacterial Virulence Factor Production (e.g., pyocyanin (B1662382), proteases)

A direct consequence of QS inhibition is the downregulation of virulence factor production. P. aeruginosa produces a range of virulence factors, including the blue-green pigment pyocyanin and various proteases like elastase (LasB) and alkaline protease (AprA), which contribute significantly to its pathogenicity.

Studies have demonstrated that certain small molecules can effectively inhibit the production of these virulence factors. For example, a series of hybrid compounds were found to be highly effective at inhibiting pyocyanin production in P. aeruginosa PA14. nih.gov Notably, some of these compounds appear to act through a pathway independent of the main QS regulators LasR and RhlR. The inhibition of virulence factor production by such compounds has been shown to reduce the cytotoxicity of P. aeruginosa towards human epithelial cells. nih.gov

The following table summarizes the inhibitory effects of a representative N-acyl cyclopentylamide analog, C10-CPA, on the production of various virulence factors in P. aeruginosa PAO1. nih.gov

Virulence FactorInhibition by C10-CPA
ElastaseInhibited
PyocyaninInhibited
RhamnolipidInhibited

This table illustrates the inhibitory effect of N-decanoyl cyclopentylamide (C10-CPA) on the production of key virulence factors in Pseudomonas aeruginosa PAO1.

Disruption of Biofilm Formation Processes

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the embedded microbes from environmental stresses, including antibiotics. nih.govnih.gov The disruption of these resilient structures is a key strategy in combating chronic infections. Analogs of this compound, particularly niclosamide (B1684120), have demonstrated significant anti-biofilm activities against a range of bacterial and fungal pathogens. dovepress.comekb.eg

The mechanisms underlying the disruption of biofilm formation by these compounds are multifaceted. In Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, niclosamide has been shown to prevent biofilm formation at very low concentrations. dovepress.com It can also act as an antimicrobial surface coating, clearing existing biofilms and preventing their formation on medical devices. dovepress.com The anti-biofilm activity of niclosamide is also effective against the fungal pathogen Candida albicans, where it inhibits growth, filamentation, and both early and mature biofilm development. dovepress.com Research suggests that niclosamide's effect on C. albicans biofilms is linked to the disruption of mitochondrial respiration. dovepress.com

In Gram-negative bacteria like Pseudomonas aeruginosa, niclosamide has been found to inhibit quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. frontiersin.org By interfering with QS signaling, niclosamide can suppress the production of virulence factors and hinder biofilm development. frontiersin.org It is important to note that the biofilm-inhibitory activity of niclosamide in P. aeruginosa may occur at concentrations higher than those required for anti-QS activity, suggesting multiple mechanisms of action. frontiersin.org

Studies on various niclosamide analogs have been conducted to explore their structure-activity relationships in potentiating the effects of antibiotics like colistin (B93849) against resistant Gram-negative bacteria, which provides further insight into the potential of this chemical scaffold in combating biofilm-related infections. nih.govnih.gov

Table 1: Anti-Biofilm Activity of Niclosamide Against Various Microorganisms

Microorganism Activity Effective Concentration Reference
Staphylococcus aureus Inhibition of biofilm formation Not specified dovepress.com
Staphylococcus epidermidis Inhibition of biofilm formation Not specified dovepress.com
Candida albicans Inhibition of growth and biofilm 0.16–1.64 μg/mL dovepress.com
Pseudomonas aeruginosa Inhibition of biofilm formation >200 μM frontiersin.org
Methicillin-resistant S. aureus (MRSA) Clearance of pre-formed biofilms Not specified dovepress.com

Exploration of Synthetic Lethality Concepts in Disease Models

Synthetic lethality is a promising therapeutic strategy in cancer treatment where the simultaneous loss of two specific gene functions leads to cell death, while the loss of only one of these genes does not. nih.gov This concept allows for the selective targeting of cancer cells that have mutations in one of the gene pairs. While direct studies on this compound in the context of synthetic lethality are not available, research on its analog, niclosamide, has opened avenues for exploring this therapeutic approach.

Niclosamide has been shown to exhibit anti-cancer properties by targeting multiple signaling pathways, including Wnt/β-catenin, mTOR, and STAT3. frontiersin.org A key area of investigation is the potential for synthetic lethality involving niclosamide in cancers with specific genetic vulnerabilities. For instance, studies have suggested a synthetic lethal interaction between the mitochondrial uncoupling effect of niclosamide and the loss of the p53 tumor suppressor gene. frontiersin.org This finding suggests that niclosamide could selectively eliminate p53-deficient cancer cells. frontiersin.org

The development of niclosamide analogs is an active area of research aimed at improving its therapeutic index and exploring novel synthetic lethal combinations. nih.govresearchgate.netnih.govbiorxiv.org For example, analogs of niclosamide have been synthesized and evaluated for their efficacy in enzalutamide-resistant prostate cancer, a disease state where synthetic lethality could offer new treatment options. nih.govresearchgate.netnih.gov The structure-activity relationship studies of these analogs are crucial for designing compounds with enhanced potency and more favorable pharmacological properties to exploit synthetic lethal vulnerabilities in various cancer models. nih.govresearchgate.netnih.govbiorxiv.org

Computational and Chemoinformatic Approaches in Research on 4 Butyl N 3 Pyridinylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to model the electronic behavior of 4-butyl-N-3-pyridinylbenzamide, yielding fundamental information about its stability, reactivity, and molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately predict various molecular properties. nih.gov For a molecule like this compound, DFT applications include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.

Vibrational Analysis: Calculating vibrational frequencies to confirm that the optimized geometry corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra.

Electronic Property Calculation: Determining electronic properties such as dipole moment, polarizability, and electrostatic potential maps, which are crucial for understanding intermolecular interactions. nanosciart.com

Reaction Mechanism Studies: Investigating potential metabolic pathways or synthetic routes by calculating the energy barriers of reaction transition states. mdpi.com

DFT calculations provide a foundational understanding of the molecule's intrinsic properties, which informs further computational and experimental studies. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals are critical in determining the electronic behavior of a molecule. youtube.comyoutube.com

HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO is related to the molecule's nucleophilicity and ionization potential. youtube.com

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. The energy of the LUMO is related to the molecule's electrophilicity and electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nanosciart.com For this compound, FMO analysis helps predict the most likely sites for nucleophilic and electrophilic attack. sapub.org

OrbitalEnergy (eV)Significance
HOMO-6.50Electron-donating capacity (Nucleophilicity)
LUMO-2.34Electron-accepting capacity (Electrophilicity)
Energy Gap (ΔE)4.16Chemical reactivity and kinetic stability

This table presents hypothetical data for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds, lone pairs, and Rydberg orbitals. uni-muenchen.dewisc.edujoaquinbarroso.com This method is used to investigate:

Intramolecular Interactions: NBO analysis quantifies the stabilization energies associated with charge delocalization from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). researchgate.net

Hybridization and Bonding: It details the hybridization of atomic orbitals involved in forming chemical bonds, providing insight into the nature of these bonds (e.g., σ, π). joaquinbarroso.com

Charge Distribution: It calculates the natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) N7π(C8-C9)25.8Lone Pair -> Antibonding Pi
π(C2-C3)π(C4-C5)18.5Pi Bond -> Antibonding Pi
σ(C1-H1A)σ*(C2-C3)4.2Sigma Bond -> Antibonding Sigma

This table presents hypothetical data for illustrative purposes, showing typical intramolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. growingscience.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. mdpi.com This method is crucial for:

Binding Mode Prediction: Identifying the key amino acid residues involved in the interaction and the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Binding Affinity Estimation: Calculating a docking score (often in kcal/mol) that estimates the strength of the ligand-protein interaction. growingscience.com

Following docking, molecular dynamics (MD) simulations are often performed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing a dynamic view of the interaction. These simulations are used to:

Assess Complex Stability: Evaluating the stability of the predicted binding pose from docking by monitoring parameters like root-mean-square deviation (RMSD) over the simulation period.

Refine Binding Poses: Allowing the ligand and protein to adjust their conformations for a more favorable interaction.

Calculate Binding Free Energy: Employing more rigorous methods to obtain a more accurate estimation of the binding affinity.

Together, these techniques provide a powerful framework for predicting whether this compound is likely to bind to a particular biological target and the nature of that interaction. nih.govnih.gov

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
Kinase A-8.5Val25, Lys48, Asp150Hydrogen Bond, Hydrophobic
Enzyme B-7.2Phe112, Trp201, Leu205Hydrophobic, π-π Stacking
Receptor C-6.1Ser90, Gln133Hydrogen Bond

This table presents hypothetical data for illustrative purposes.

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening and virtual library design are chemoinformatic strategies used to explore novel chemical entities based on a known molecular scaffold. nih.gov Using this compound as a starting structure, a virtual library of new analogs can be designed and screened computationally. mdpi.com

The process typically involves these steps:

Scaffold Definition: The core structure of this compound is defined as the central scaffold.

Virtual Library Enumeration: A large library of virtual compounds is generated by systematically attaching various chemical fragments (R-groups) to specific points on the scaffold. This can be done using combinatorial chemistry principles. scispace.com

Property Filtering: The virtual library is filtered based on physicochemical properties to remove compounds with undesirable characteristics (e.g., poor drug-likeness, high toxicity).

Virtual Screening: The filtered library is then screened against a biological target using high-throughput molecular docking to identify compounds with high predicted binding affinities. drugdesign.org

This approach allows researchers to efficiently explore a vast number of potential derivatives without the need for immediate chemical synthesis, prioritizing the most promising candidates for further investigation. miami.edu

Chemoinformatic Analysis of Chemical Space and Property Landscape

Chemoinformatic analysis involves the use of computational tools to organize, analyze, and visualize chemical information. When applied to a virtual library of this compound analogs, it helps in understanding the chemical space and property landscape.

Chemical Space: This is a multi-dimensional concept where each axis represents a different molecular descriptor (e.g., molecular weight, hydrophobicity, number of hydrogen bond donors). Each molecule in the library occupies a specific point in this space. Analysis of the chemical space helps ensure the diversity of the designed library.

Property Landscape: This refers to the mapping of a specific property, such as predicted biological activity or solubility, across the chemical space. By visualizing this landscape, researchers can identify "activity cliffs" (small structural changes leading to large changes in activity) and establish Structure-Activity Relationships (SAR) or Structure-Property Relationships (SPR).

This analysis provides a comprehensive overview of how structural modifications to the this compound scaffold are likely to influence its properties, guiding the design of new analogs with optimized characteristics.

Chemoinformatic PropertyDescriptionImportance in Drug Design
Molecular Weight (MW)The mass of one mole of the compound.Influences absorption and distribution.
LogPThe logarithm of the partition coefficient between octanol and water.Measures lipophilicity, affecting membrane permeability.
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms.Predicts drug transport properties.
Number of Rotatable BondsThe count of bonds that allow free rotation.Relates to conformational flexibility and oral bioavailability.

Application of Artificial Intelligence and Machine Learning in Synthetic Route Optimization and Compound Design

Synthetic Route Optimization

Machine learning models, particularly deep learning algorithms, can analyze extensive reaction datasets to predict the success rates of specific chemical transformations and suggest optimal reaction conditions, such as temperature, solvent, and catalyst. preprints.org For the synthesis of this compound, which involves the formation of an amide bond between 4-butylbenzoic acid and 3-aminopyridine (B143674), AI could predict the most effective coupling reagents and reaction conditions to maximize yield and minimize byproducts.

Parameter Traditional Approach AI-Optimized Approach Potential Advantage of AI
Retrosynthesis Based on established chemical principles and literature precedent.Generates multiple novel and established synthetic routes with predicted feasibility scores.Discovery of more efficient or cost-effective synthetic pathways.
Reagent Selection Relies on chemist's experience and known reactivity.Recommends optimal coupling reagents based on predictive models trained on reaction databases.Increased reaction yield and reduced side product formation.
Reaction Conditions Determined through iterative experimentation.Predicts optimal temperature, solvent, and catalyst concentration for maximal yield.Faster optimization, reduced experimental workload, and resource savings.
Yield Prediction Estimated based on similar reactions.Provides a quantitative prediction of reaction yield with a confidence interval.More accurate planning of material requirements and production scale-up.

Compound Design

In the context of this compound, these generative models could be used to create a virtual library of novel analogs. By defining specific physicochemical and biological activity parameters, researchers can guide the AI to generate molecules that are predicted to have improved characteristics, such as enhanced target affinity or better pharmacokinetic profiles.

The following table outlines how AI could be applied to the design of novel compounds based on the this compound scaffold.

Design Aspect Conventional Method AI-Powered Method Benefit of AI Integration
Idea Generation Modification of existing scaffolds based on chemical intuition and structure-activity relationships (SAR).Generative models create diverse and novel molecular structures with desired properties.Exploration of a vast and untapped chemical space for innovative compound discovery.
Property Prediction Synthesis and experimental testing of individual compounds.Predictive models estimate properties like solubility, toxicity, and binding affinity in silico.Prioritization of compounds for synthesis, saving time and resources.
Lead Optimization Iterative cycles of synthesis and testing to refine properties.AI algorithms suggest specific structural modifications to improve desired characteristics.More rapid and targeted optimization of lead compounds.
Multi-objective Optimization Balancing multiple properties (e.g., potency and safety) can be challenging.AI can simultaneously optimize for several parameters to design well-rounded drug candidates.Increased likelihood of identifying compounds with a favorable overall profile.

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Future Directions and Emerging Research Avenues for N Pyridinylbenzamide Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-butyl-N-3-pyridinylbenzamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process, including coupling reactions between pyridine and benzamide derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions (e.g., DMF as solvent) at 0–25°C for 12–24 hours .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency. Temperature control (±2°C) via reflux or ice baths minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and amide bond integrity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 309.17) .

Q. How can researchers determine the solubility profile of this compound in various solvents, and what experimental approaches are recommended?

  • Methodological Answer : Use the shake-flask method :

  • Saturate solvents (water, DMSO, ethanol) with the compound at 25°C for 24 hours.
  • Filter and quantify supernatant via UV-Vis spectroscopy (λmax ~270 nm) .
  • Note: Solubility in aqueous buffers may require pH adjustment (e.g., phosphate buffer, pH 7.4) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives for target selectivity?

  • Methodological Answer :

  • Systematic substituent variation : Modify the butyl chain length or pyridine ring substituents (e.g., electron-withdrawing groups) .
  • In vitro assays : Test binding affinity (IC₅₀) against target receptors (e.g., kinases) using fluorescence polarization or SPR .
  • Selectivity screening : Compare activity across related targets (e.g., receptor isoforms) to identify structural determinants .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to account for variability .
  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate confounding factors .
  • Orthogonal validation : Confirm activity using independent methods (e.g., Western blot alongside ELISA) .

Q. What computational methods are recommended to predict the binding affinity and interaction mechanisms of this compound with potential biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., hydrogen bonds with kinase active sites) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding and validate against experimental IC₅₀ values .

Q. How can in vitro and in vivo models be optimally designed to validate the pharmacokinetic properties of this compound, including metabolic stability and bioavailability?

  • Methodological Answer :

  • In vitro hepatic microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS to estimate metabolic half-life .
  • Caco-2 permeability assays : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
  • Rodent PK studies : Administer orally (10 mg/kg) and measure plasma concentrations over 24 hours to calculate AUC and Tmax .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.